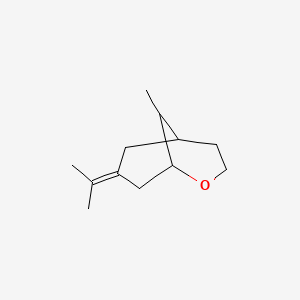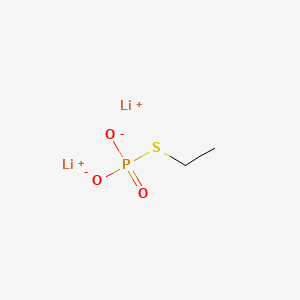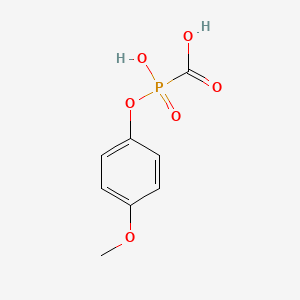
5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. The presence of fluorine atoms can significantly alter the reactivity, stability, and physical properties of the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene typically involves the introduction of fluorine atoms into the heptadiene backbone. One common method is the fluorination of 1,4-heptadiene using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of fluorine compounds. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Fluorinated amines or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential use in bioimaging and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy due to the distinct signals produced by fluorine atoms.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and stability.
Mecanismo De Acción
The mechanism of action of 5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene is largely influenced by the presence of fluorine atoms. Fluorine’s high electronegativity can induce electron-withdrawing effects, altering the electronic distribution within the molecule. This can affect the compound’s reactivity and interaction with other molecules. In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially leading to changes in metabolic pathways and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,2,2,3,3-Heptafluoropropane: Another fluorinated compound with similar applications in industrial and scientific research.
Perfluorohexane: Known for its use in medical imaging and as a solvent in various chemical processes.
Hexafluorobenzene: Used in NMR spectroscopy and as a solvent in organic synthesis.
Uniqueness
5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to other fluorinated compounds
Propiedades
Número CAS |
84100-12-9 |
|---|---|
Fórmula molecular |
C8H5F9 |
Peso molecular |
272.11 g/mol |
Nombre IUPAC |
5,6,6,7,7,7-hexafluoro-4-(trifluoromethyl)hepta-1,4-diene |
InChI |
InChI=1S/C8H5F9/c1-2-3-4(7(12,13)14)5(9)6(10,11)8(15,16)17/h2H,1,3H2 |
Clave InChI |
OMUNRUKWZBLGRN-UHFFFAOYSA-N |
SMILES isomérico |
C=CC/C(=C(\C(C(F)(F)F)(F)F)/F)/C(F)(F)F |
SMILES canónico |
C=CCC(=C(C(C(F)(F)F)(F)F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


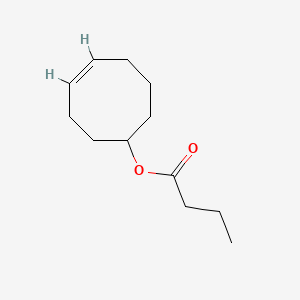

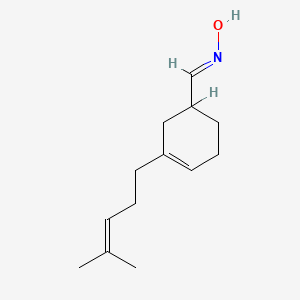
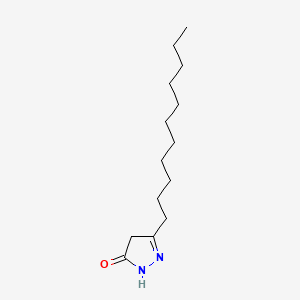
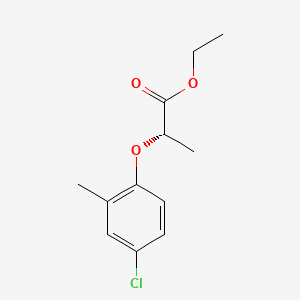
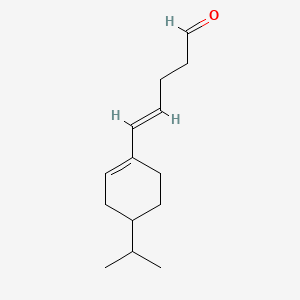

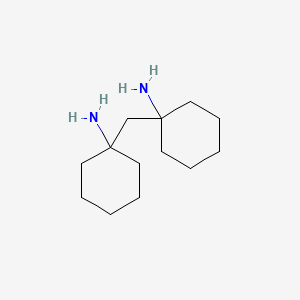
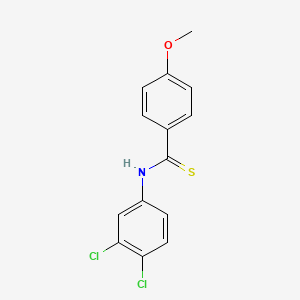
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)

